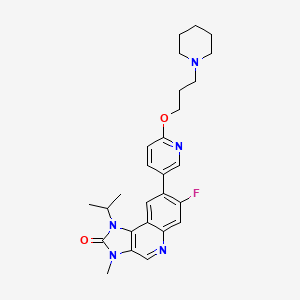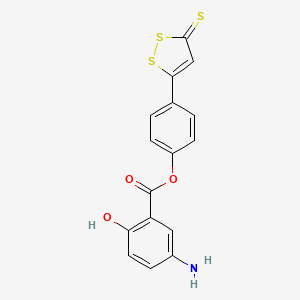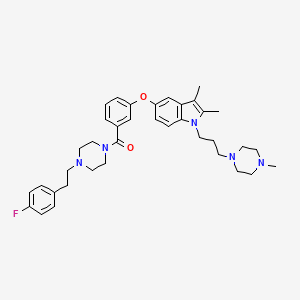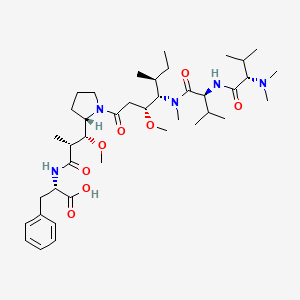
AZD1390
Vue d'ensemble
Description
AZD1390 est un inhibiteur puissant et pénétrant le cerveau de la kinase mutée de l'ataxie télangiectasie. Ce composé est conçu pour bloquer la signalisation et la réparation des cassures double brin de l'ADN dans le génome, ce qui en fait un candidat prometteur pour améliorer l'efficacité de la radiothérapie et de la chimiothérapie dans le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de AZD1390 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques qui garantissent sa forte puissance et sa sélectivité .
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement des techniques de synthèse organique à grande échelle, garantissant la pureté et la constance du composé. Cela inclut des mesures strictes de contrôle de la qualité pour maintenir l'efficacité et la sécurité du composé pour une utilisation clinique .
Analyse Des Réactions Chimiques
Types de réactions : AZD1390 subit principalement des réactions liées à son rôle d'inhibiteur de la kinase mutée de l'ataxie télangiectasie. Ces réactions comprennent la liaison à la kinase et le blocage de son activité, ce qui affecte à son tour les voies de réponse aux dommages de l'ADN .
Réactifs et conditions courants : Les réactions impliquant this compound se produisent généralement dans des conditions physiologiques, car le composé est conçu pour être actif dans les systèmes biologiques. Les réactifs courants comprennent ceux qui facilitent sa liaison à la kinase mutée de l'ataxie télangiectasie et améliorent sa stabilité et sa biodisponibilité .
Principaux produits formés : Les principaux produits formés à partir de réactions impliquant this compound sont généralement les formes inhibées de la kinase mutée de l'ataxie télangiectasie et d'autres protéines associées. Ces formes inhibées sont cruciales pour les effets thérapeutiques du composé dans le traitement du cancer .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Médecine : this compound est exploré comme radiosensibilisateur dans le traitement de divers cancers, notamment le glioblastome et le cancer du poumon.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la kinase mutée de l'ataxie télangiectasie, un régulateur clé de la réponse aux dommages de l'ADN. En bloquant cette kinase, this compound empêche la réparation des cassures double brin de l'ADN, conduisant à l'accumulation de dommages de l'ADN dans les cellules cancéreuses. Cela rend les cellules plus sensibles à la radiothérapie et à la chimiothérapie, améliorant l'efficacité globale de ces traitements .
Composés similaires:
AZD0156 : Un autre inhibiteur de la kinase mutée de l'ataxie télangiectasie, mais avec des propriétés pharmacocinétiques différentes.
KU-60019 : Un inhibiteur puissant de la kinase mutée de l'ataxie télangiectasie, utilisé dans des études précliniques pour ses effets radiosensibilisateurs.
Unicité de this compound : this compound se démarque par sa forte puissance, sa sélectivité et sa capacité à pénétrer la barrière hémato-encéphalique. Ces propriétés le rendent particulièrement efficace dans le traitement des tumeurs cérébrales et l'amélioration de l'efficacité de la radiothérapie .
Applications De Recherche Scientifique
Mécanisme D'action
AZD1390 exerts its effects by inhibiting the ataxia telangiectasia mutated kinase, a key regulator of the DNA damage response. By blocking this kinase, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage in cancer cells. This makes the cells more susceptible to radiation and chemotherapy, enhancing the overall efficacy of these treatments .
Comparaison Avec Des Composés Similaires
AZD0156: Another inhibitor of the ataxia telangiectasia mutated kinase, but with different pharmacokinetic properties.
KU-60019: A potent inhibitor of the ataxia telangiectasia mutated kinase, used in preclinical studies for its radiosensitizing effects.
Uniqueness of AZD1390: this compound stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it particularly effective in treating brain tumors and enhancing the efficacy of radiation therapy .
Propriétés
IUPAC Name |
7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZIPCGAGVRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089288-03-7 | |
| Record name | AZD-1390 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1390 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)



![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)


